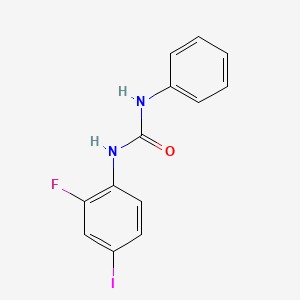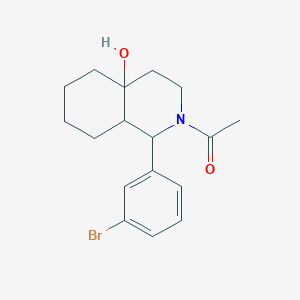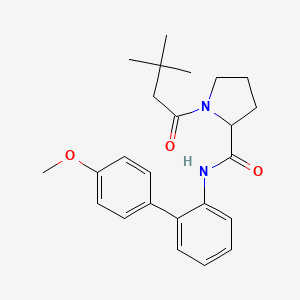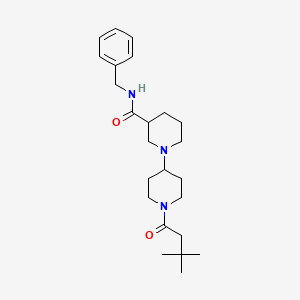![molecular formula C22H27N3O2S B6124164 3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6124164.png)
3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as TTP488 and has been extensively studied for its ability to target the receptor for advanced glycation end products (RAGE).
Mecanismo De Acción
TTP488 acts by binding to RAGE, which is a multi-ligand receptor that is involved in various physiological and pathological processes. RAGE is expressed in various tissues, including the brain, and is believed to play a role in the development of various diseases. By inhibiting the binding of ligands to RAGE, TTP488 is believed to have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
TTP488 has been shown to have various biochemical and physiological effects, including reducing inflammation, improving insulin sensitivity, and inhibiting the growth and metastasis of cancer cells. These effects are believed to be mediated through the inhibition of RAGE signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TTP488 is its specificity for RAGE, which makes it a useful tool for studying the role of RAGE in various diseases. However, TTP488 has some limitations, including its low solubility and stability, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on TTP488, including:
1. Developing more stable and soluble analogs of TTP488 for use in experiments.
2. Investigating the potential therapeutic applications of TTP488 in other diseases, such as cardiovascular disease and neurodegenerative diseases.
3. Studying the mechanisms of action of TTP488 in more detail to better understand its effects on various physiological and pathological processes.
4. Investigating the potential side effects of TTP488 and developing strategies to minimize these effects.
Conclusion:
In conclusion, TTP488 is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to target RAGE and has shown promise in various diseases, including Alzheimer's disease, diabetes, and cancer. Further research is needed to fully understand the potential of TTP488 and to develop more effective analogs for use in experiments.
Métodos De Síntesis
The synthesis of TTP488 is a complex process that involves several steps. The starting material for the synthesis is 2-thienylmethylamine, which is reacted with 2-bromoacetophenone to form 2-(2-thienylmethyl)-1-phenylethanone. This intermediate is then reacted with piperidine and sodium borohydride to form 2-(4-phenyl-1-piperidinyl)ethanol. The final step involves the reaction of 2-(4-phenyl-1-piperidinyl)ethanol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form TTP488.
Aplicaciones Científicas De Investigación
TTP488 has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, and cancer. In Alzheimer's disease, TTP488 has been shown to inhibit the binding of amyloid-beta to RAGE, which is believed to play a role in the development of the disease. In diabetes, TTP488 has been shown to reduce inflammation and improve insulin sensitivity. In cancer, TTP488 has been shown to inhibit the growth and metastasis of various cancer cell lines.
Propiedades
IUPAC Name |
3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-4-(thiophen-2-ylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c26-21(24-11-8-18(9-12-24)17-5-2-1-3-6-17)15-20-22(27)23-10-13-25(20)16-19-7-4-14-28-19/h1-7,14,18,20H,8-13,15-16H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXDTONSXBQLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)CC3C(=O)NCCN3CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1H-tetrazol-1-yl)benzoyl]azepane](/img/structure/B6124091.png)
![2-[(4-ethylphenyl)amino]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6124113.png)

![2-(dimethylamino)-7-[(3-methyl-2-thienyl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6124122.png)
![1-(3-methoxypropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6124130.png)
![methyl 4-(4-{[2-(methoxymethyl)-1-piperidinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B6124150.png)

![N,N-dimethyl-4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-sulfonamide](/img/structure/B6124153.png)
![5-{[(2-fluorobenzyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6124161.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6124170.png)

![{1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6124194.png)
![2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine](/img/structure/B6124208.png)